(4-Bromo-3-fluorophenyl)urea
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Overview
Description
(4-Bromo-3-fluorophenyl)urea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a bromine atom at the fourth position and a fluorine atom at the third position on the phenyl ring, which is attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-fluorophenyl)urea typically involves the reaction of 4-bromo-3-fluoroaniline with an isocyanate derivative. One common method is to react 4-bromo-3-fluoroaniline with phenyl isocyanate under controlled conditions to form the desired urea derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (4-Bromo-3-fluorophenyl)urea can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The urea moiety can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea group can be hydrolyzed to form the corresponding amine and carbon dioxide.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in the presence of a suitable nucleophile can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylurea derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(4-Bromo-3-fluorophenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Chemical Research: The compound serves as a model system for studying various chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of (4-Bromo-3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and selectivity towards these targets. The urea moiety can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby modulating their activity.
Comparison with Similar Compounds
(4-Bromo-3-chlorophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.
(4-Fluoro-3-bromophenyl)urea: Similar structure but with the positions of bromine and fluorine atoms swapped.
(4-Bromo-3-methylphenyl)urea: Similar structure but with a methyl group instead of fluorine.
Uniqueness: (4-Bromo-3-fluorophenyl)urea is unique due to the specific combination of bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of these halogen atoms can enhance the compound’s stability and binding interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrFN2O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,(H3,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGFWBSBTWFYQR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)N)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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